
Iohexol
Overview
Description
Iohexol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging. It is known for its low osmolality and low systemic toxicity, making it a preferred choice for various radiographic procedures. This compound is commonly used in computed tomography (CT) scans, angiography, and myelography to enhance the visibility of internal body structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iohexol involves multiple steps, starting with the iodination of isophthalic acid derivatives. The key steps include:
Iodination: 5-amino-2,4,6-triiodoisophthalic acid dichloride is prepared by iodinating isophthalic acid.
Amidation: The iodinated compound is then reacted with N,N-dimethylacetamide and acetyl chloride to form an intermediate.
Hydroxylation: The intermediate is further reacted with 3-amino-1,2-propanediol in the presence of a base to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
Combining reactants: 5-amino-2,4,6-triiodoisophthalic acid dichloride, acetyl chloride, and N,N-dimethylacetamide are combined to form a reaction mixture.
Maintaining reaction conditions: The reaction mixture is maintained under controlled conditions to ensure complete reaction.
Isolation and purification: The final product, this compound, is isolated by precipitation and purified using ion-exchange resins to remove impurities
Chemical Reactions Analysis
Reaction Pathways
The reaction pathways can be summarized as follows:
Step | Reaction Type | Key Reagents | Resulting Compound |
---|---|---|---|
1 | Amidation | Acetic anhydride or acetyl chloride | Intermediate Compound |
2 | Alkylation | Glycidol + Organic Base Catalyst | Compound VIII |
3 | Deacetylation | Hydrolysis/Alcoholysis | Iohexol |
This synthetic route aims to minimize impurities often generated during the reaction process, enhancing yield and purity .
Degradation Mechanisms
Research indicates that this compound can be effectively degraded using ultraviolet/persulfate processes. The degradation kinetics reveal a pseudo-first-order rate constant of approximately for this compound under optimal conditions. Key findings include:
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Influencing Factors : The presence of bromide ions and other organic compounds can inhibit degradation efficiency.
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Degradation Products : During degradation, iodinated disinfection by-products are formed, but their quantity is lower compared to other iodinated contrast media like diatrizoate at certain concentrations .
Interactions with Other Compounds
This compound's interactions with other drugs and substances can lead to significant clinical implications. For instance, combining this compound with certain medications can increase the risk of adverse effects such as hypersensitivity reactions or seizures .
Notable Interactions
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Aldesleukin : Increased risk of hypersensitivity reactions.
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Anticonvulsants : Potentially increased seizure activity when administered concurrently.
Understanding these interactions is vital for healthcare providers to mitigate risks during imaging procedures involving this compound.
Scientific Research Applications
Iohexol is a nonionic, water-soluble contrast agent containing iodine, used to enhance X-ray (radiographic) imaging . It allows for visualization of blood vessels, the spinal canal, and other body structures by blocking X-rays and producing opacity in the areas it passes through .
Scientific Research Applications
This compound is used in scientific research for various applications, including:
- In vivo X-ray computed tomography (CT) imaging: Poly(this compound) nanoparticles have been used as contrast agents for in vivo X-ray computed tomography (CT) imaging . These nanoparticles exhibit protracted retention within the tumor bed and increase CT contrast, which allows for improved diagnostic accuracy over a broad time frame without multiple administrations .
- Quantitative CT studies: Poly(this compound) nanoparticles can function as contrast agents for quantitative CT studies. A linear correlation between nanoparticle concentration and CT attenuation has been observed .
- Coronary CTA: Deep learning reconstruction with this compound-240 contrast media is preferable to hybrid IR with this compound-300 contrast media in coronary CTA .
- Assess the Health Impact: this compound has been found in source waters .
This compound Brand Names
Mechanism of Action
Iohexol works by blocking X-rays as they pass through the body, allowing structures containing iodine to be visualized in contrast to those that do not contain iodine. The degree of opacity produced is directly proportional to the concentration and volume of the iodinated contrast agent in the path of the X-rays. After administration, this compound diffuses in the cerebrospinal fluid (CSF) or blood, enhancing the visibility of the subarachnoid spaces of the head, spinal canal, and other body structures .
Comparison with Similar Compounds
Iohexol is compared with other non-ionic iodinated contrast agents such as ioversol and iodixanol. These compounds share similar properties but differ in their osmolality, toxicity, and specific applications:
Ioversol: Similar to this compound but has a slightly different chemical structure, leading to variations in its use and side effects.
Iodixanol: Known for its iso-osmolality, making it suitable for patients with higher risk of adverse reactions.
This compound stands out due to its low osmolality and low systemic toxicity, making it a preferred choice for a wide range of imaging procedures .
Biological Activity
Iohexol is a non-ionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity extends beyond mere imaging, influencing various physiological processes and cellular responses. This article explores the biological activity of this compound, focusing on its cytotoxic effects, pharmacokinetics, and its role as a marker in clinical assessments.
Cytotoxic Effects of this compound
Recent studies have highlighted the cytotoxic potential of this compound on human mesenchymal stem cells (MSCs). A study examined the effects of this compound at varying concentrations and exposure durations, revealing a time- and concentration-dependent cytotoxic response. Key findings include:
- Short-term Exposure : A 30-minute exposure to this compound did not significantly affect MSC viability.
- Extended Exposure : Prolonged exposure (4 hours) at concentrations of 50% or higher resulted in substantial decreases in cell viability and alterations in gene expression related to cell function .
Table 1: Cytotoxicity Study Results
Diluted Stock Concentrations | Final Experimental Concentration | Final Iodine Content (mg/ml) |
---|---|---|
100% | 80% | 240 |
50% | 40% | 120 |
25% | 20% | 60 |
12.5% | 10% | 30 |
0% | 0% | 0 |
This table summarizes the experimental concentrations used to assess the cytotoxic effects of this compound on MSCs, indicating that higher concentrations lead to more significant cytotoxic effects .
Pharmacokinetics and Clearance
This compound is also utilized for estimating glomerular filtration rate (GFR), which is crucial for assessing kidney function. The pharmacokinetics of this compound have been extensively studied, with findings suggesting that it is freely filtered through the glomerulus due to its low protein binding (approximately 1.5%) and molecular weight of 821 Da .
A recent case study employed a hybrid machine learning approach to improve this compound clearance estimation, demonstrating the compound's utility in clinical settings. The study involved simulated profiles to derive reference clearance values and assessed various sampling strategies for optimal results .
Use as a Marker for Intestinal Permeability
This compound has emerged as a reliable marker for assessing intestinal permeability (IP). Its advantages include being non-radioactive, well-tolerated, and easily detectable. A study indicated that this compound permeability was significantly lower in control groups compared to treatment groups exposed to chemotherapeutic agents, thus demonstrating its potential as an IP marker .
Table 2: this compound Permeability Results
Treatment Group | This compound Permeability (%) |
---|---|
Control | 0.47 ± 0.18 |
5-FU | 1.55 ± 1.46 |
Oxaliplatin | 2.61 ± 1.45 |
Irinotecan | 8.07 ± 8.90 |
This table illustrates the differences in intestinal permeability across various treatment groups, highlighting how this compound can serve as a sensitive marker for disease activity .
Clinical Applications and Implications
The biological activity of this compound extends into clinical applications beyond imaging. Its role in evaluating kidney function through GFR estimation and its effectiveness as an intestinal permeability marker underscore its importance in patient management.
Recent research has also compared this compound with other contrast agents like barium sulfate, indicating its effectiveness in specific clinical scenarios such as assessing swallowing difficulties predictive of pneumonia . The findings suggest that using this compound can enhance diagnostic accuracy in patients with unintentional weight loss by providing critical insights into swallowing mechanics.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for measuring glomerular filtration rate (GFR) using iohexol?
this compound clearance is measured via intravenous injection followed by timed blood sampling. A single-compartment model uses data from the slow elimination phase (≥2 hours post-injection), while a two-compartment model incorporates early-phase kinetics (5–240 minutes). Avoid urine collection by relying on plasma clearance calculations . For accuracy, ensure standardized injection volumes (e.g., 5 mL of 300 mg I/mL solution) and validate assays via HPLC-UV or isotope dilution mass spectrometry (IDMS) .
Q. How should this compound be handled and stored in laboratory settings to ensure stability?
Store this compound at room temperature, protected from light, and avoid long-term storage due to potential degradation. Use PPE (gloves, goggles) to prevent skin/eye irritation, and dispose of unused material via certified hazardous waste protocols. Degradation products may alter pharmacokinetic properties, necessitating fresh preparations for GFR studies .
Q. What analytical methods are commonly used to quantify this compound in biological samples?
High-performance liquid chromatography with UV detection (HPLC-UV) is standard for plasma/serum analysis. For higher sensitivity, isotope dilution mass spectrometry (IDMS) is recommended. Sample preparation involves protein precipitation (e.g., perchloric acid) and centrifugation to isolate this compound in the supernatant .
Q. What safety precautions are critical when administering this compound in animal or human studies?
Pre-hydrate subjects to mitigate renal risks, especially in diabetic or CKD populations. Monitor for rare adverse events (e.g., hypersensitivity, flushing) and maintain emergency protocols (e.g., corticosteroids for severe reactions). This compound’s low allergenic potential (<0.01% adverse events) supports its safety in controlled settings .
Advanced Research Questions
Q. How do single- vs. multi-compartment models affect this compound clearance calculations in GFR studies?
Single-compartment models (e.g., using 180–300-minute samples) simplify analysis but may underestimate GFR in patients with fluid overload. Multi-compartment models improve accuracy by incorporating early-phase kinetics but require frequent sampling (e.g., 5, 120, 180, 240 minutes). Validation against inulin clearance shows <5% bias in multi-compartment approaches .
Q. What methodological discrepancies arise when comparing this compound plasma clearance protocols across cohorts?
Variability in sampling timepoints (e.g., 2 vs. 4 hours) and assay standardization can introduce bias. A 2019 cross-cohort study found 99% agreement between single- and multi-sample protocols after harmonizing HPLC methods. Calibration with shared reference materials minimizes inter-lab variability .
Q. How can this compound degradation pathways inform environmental risk assessments in pharmacological studies?
Advanced oxidation processes (e.g., sulfite activation with Cu₂S) degrade this compound via hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), with >90% abatement under aerobic conditions. Monitor iodide release as a degradation byproduct and optimize pH (8.0) for maximal efficiency .
Q. What strategies resolve contradictions between this compound-based GFR and creatinine/eGFR estimates?
Bland-Altman analysis reveals median deviations of 6.66 mL/min/1.73m² for this compound vs. 9.59 mL/min/1.73m² for eGFR. Discrepancies arise in non-steady-state conditions (e.g., acute kidney injury). Use this compound as the reference standard in populations with muscle-wasting or CKD .
Q. How can this compound-enhanced CT protocols be optimized for non-renal imaging (e.g., vascular or oncologic studies)?
For esophageal cancer imaging, 4% this compound paste improves mucosal contrast in spiral CT. Adjust injection rates (4.0 mL/s) and bolus tracking (100 HU threshold) for vascular studies. Balance iodine concentration (300–320 mg I/mL) with nephrotoxicity risks in high-dose applications .
Q. What innovations are emerging in this compound clearance assays for wearable artificial kidney devices?
Novel one-compartment models with correction factors (derived from 180–300-minute samples) achieve 98% concordance with gold-standard methods. Integrate microvolume blood deposition (10 µL on filter paper) and portable HPLC systems for point-of-care GFR monitoring .
Properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023157 | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66108-95-0 | |
Record name | Iohexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66108-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iohexol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iohexol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOHEXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-180 °C, 174 - 180 °C | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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